
2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide is a heterocyclic compound that belongs to the class of pyridines. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide typically involves multi-step reactions. One common method includes the reaction of 2,4,5-tribromopyridine with copper(I) chloride to form 5-bromo-2-chloropyridine. This intermediate is then reacted with ammonia to produce 4-amino-5-bromo-2-chloropyridine . The final step involves the coupling of this intermediate with 4-chlorobenzylamine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the synthetic route to achieve high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor the reaction progress and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and palladium catalysts for Suzuki-Miyaura coupling reactions . The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines, while nucleophilic substitution can yield different halogenated derivatives .
Applications De Recherche Scientifique
2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 4-Amino-5-bromo-2-chloropyrimidine
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Uniqueness
2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H10BrCl2N3O |
|---|---|
Poids moléculaire |
375.0 g/mol |
Nom IUPAC |
2-amino-5-bromo-4-chloro-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10BrCl2N3O/c14-9-6-18-12(17)10(11(9)16)13(20)19-5-7-1-3-8(15)4-2-7/h1-4,6H,5H2,(H2,17,18)(H,19,20) |
Clé InChI |
NZZFLEBXIRLHMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)C2=C(C(=CN=C2N)Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


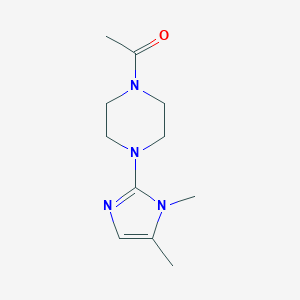
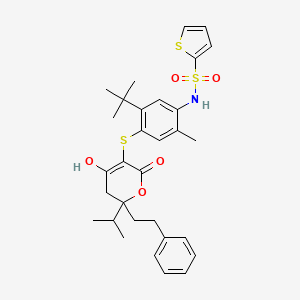
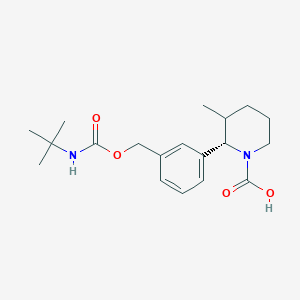
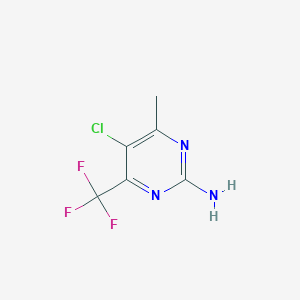
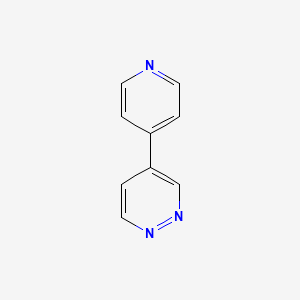
![2,6-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11772912.png)
![2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11772919.png)

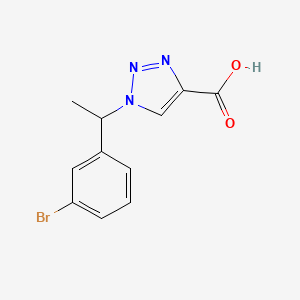
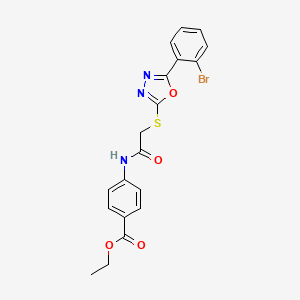
![Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11772940.png)

![N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B11772944.png)
![1-(m-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11772949.png)
